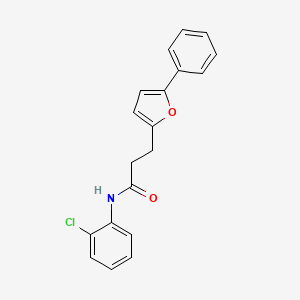

N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Description

N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and a 5-phenylfuran-2-yl moiety at the terminal carbon.

Properties

Molecular Formula |

C19H16ClNO2 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide |

InChI |

InChI=1S/C19H16ClNO2/c20-16-8-4-5-9-17(16)21-19(22)13-11-15-10-12-18(23-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,21,22) |

InChI Key |

UFMWXTAEGOZUEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the amide bond: The final step involves the reaction of the chlorophenyl group with the furan derivative to form the amide bond. This can be achieved using coupling reagents such as carbodiimides or through direct amidation under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amide bond or other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, or anticancer properties.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide, differing primarily in substituents on the phenyl ring, furan modifications, or additional functional groups. These variations critically influence physicochemical properties and bioactivity.

Substituent Variations on the Phenyl Ring

- No direct activity data are available, but fluorinated analogs are often prioritized for improved metabolic stability .

- N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide (Compound ID: J048-0044): Replacing the 2-chlorophenyl group with a 4-methylphenyl moiety reduces electronegativity, which may decrease polar interactions in enzymatic binding pockets.

Heterocyclic Modifications

- N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide: Replacing the furan ring with a pyrazole ring introduces additional hydrogen-bonding capability.

- No activity data are provided .

Functional Group Additions

- N-(2-chloro-5-nitrophenyl)-3-(phenylmethanesulfonyl)propanamide :

Incorporation of a sulfonyl group and nitro substituent increases molecular weight and polarity, likely reducing cell permeability. Such modifications are common in protease inhibitor design but lack direct pharmacological context here .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group and a phenylfuran moiety, which contribute to its biological properties. The presence of the chlorinated phenyl group enhances the compound's lipophilicity, potentially improving membrane permeability and biological activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The chlorophenyl group can engage in hydrogen bonding and π-π interactions, while the phenylfuran moiety may participate in hydrophobic interactions with target proteins .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Inhibits cell proliferation |

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| PC-3 (Prostate Cancer) | 10.0 | Cell cycle arrest |

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth .

Anti-inflammatory Properties

Preliminary studies have also highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses .

Case Studies

- Study on Anticancer Activity : A study conducted by Zvarec et al. demonstrated that derivatives of similar compounds showed significant activity against gram-positive bacteria and cancer cell lines, suggesting a broader spectrum of biological effects for compounds related to this compound .

- Mechanistic Insights : Another study explored the interaction of this compound with serine proteases involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.